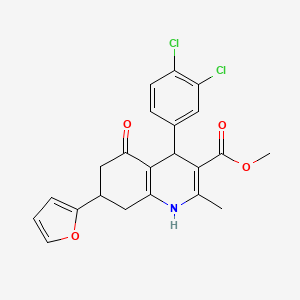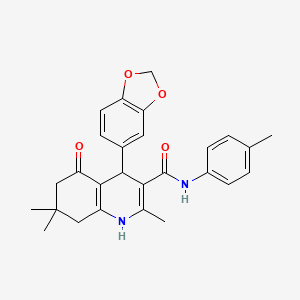
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. The starting materials often include 1,3-benzodioxole derivatives and quinoline derivatives. The synthetic route may involve:
Condensation Reactions: Initial condensation of 1,3-benzodioxole with appropriate aldehydes or ketones.
Cyclization: Formation of the hexahydroquinoline ring through cyclization reactions.
Amidation: Introduction of the carboxamide group via amidation reactions using reagents like carboxylic acids or their derivatives.
Substitution: Functionalization of the compound by introducing the trimethyl and methylphenyl groups through substitution reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential anticancer, antibacterial, or antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other benzodioxole and quinoline derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole moiety but different functional groups.
1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Another benzodioxole derivative with distinct substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-15-5-8-18(9-6-15)29-26(31)23-16(2)28-19-12-27(3,4)13-20(30)25(19)24(23)17-7-10-21-22(11-17)33-14-32-21/h5-11,24,28H,12-14H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVSFYFRRMNRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-N'-(3-chloro-4-fluorophenyl)malonamide](/img/structure/B4096602.png)
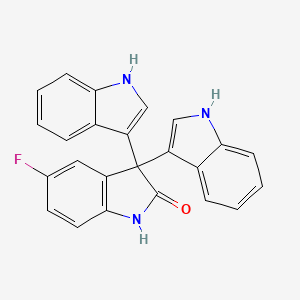
![ethyl 1-[N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4096625.png)
![1-[(2,6-difluorophenyl)methyl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yltriazole-4-carboxamide](/img/structure/B4096633.png)
![N-(4-methylphenyl)-N'-[2-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B4096635.png)
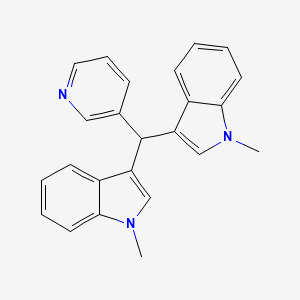
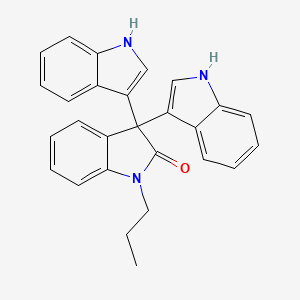
![N-[3-(2,3,6-trimethylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4096660.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4096662.png)
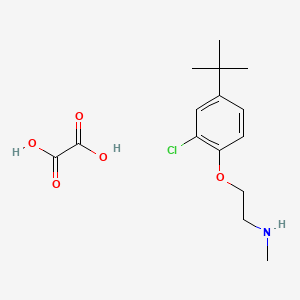
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B4096687.png)
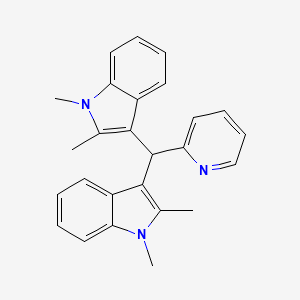
![N-[(3-pyridin-4-ylphenyl)methyl]propanamide](/img/structure/B4096708.png)
